Peripheral-Selective Norepinephrine Depletion: Syrosingopine vs. Reserpine in Rabbit Heart and Brain
In rabbits, both syrosingopine and reserpine released heart norepinephrine at doses that did not release brain norepinephrine or serotonin. However, reserpine's peripheral selectivity was constrained to a small dosage range, whereas syrosingopine maintained this peripheral selectivity over a wide range of doses and did not appreciably release brain amines or elicit sedation even at higher doses [1].
| Evidence Dimension | Peripheral vs. Central Norepinephrine Depletion Selectivity |
|---|---|
| Target Compound Data | As effective as reserpine in releasing heart norepinephrine; no appreciable brain amine release or sedation across a wide dose range |
| Comparator Or Baseline | Reserpine: Releases heart norepinephrine at low doses but loses peripheral selectivity over a small dosage range; induces brain amine depletion and sedation |
| Quantified Difference | Syrosingopine exhibits a wider therapeutic window for peripheral selectivity |
| Conditions | In vivo rabbit model; norepinephrine and serotonin levels measured in heart and brain |
Why This Matters
This selectivity makes syrosingopine a superior tool for studying peripheral sympathetic mechanisms without confounding central nervous system effects.
- [1] Orlans FB, Finger KF, Brodie BB. PHARMACOLOGICAL CONSEQUENCES OF THE SELECTIVE RELEASE OF PERIPHERAL NOREPINEPHRINE BY SYROSINGOPINE (SU 3118). J Pharmacol Exp Ther. 1960;128(2):131-139. View Source
